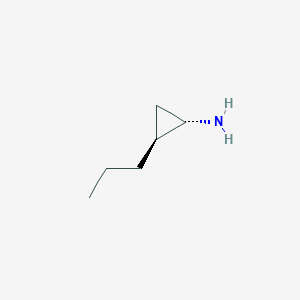
3-(Naphthalen-1-yl)azetidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Naphthalen-1-yl)azetidine is a heterocyclic compound featuring a four-membered azetidine ring substituted with a naphthalene group at the 1-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the aza-Michael addition, where NH-heterocycles react with methyl 2-(azetidin-3-ylidene)acetates . Another approach involves the direct alkylation of 1-azabicyclo[1.1.0]butane with organometal reagents in the presence of copper(II) triflate, allowing for the preparation of azetidines bearing various substituents .
Industrial Production Methods
Industrial production methods for 3-(Naphthalen-1-yl)azetidine are less documented, but they likely involve scalable versions of the synthetic routes mentioned above, optimized for yield and purity. These methods would typically employ continuous flow reactors and automated systems to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Naphthalen-1-yl)azetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthalen-1-yl-substituted azetidine derivatives.
Reduction: Reduction reactions can modify the azetidine ring or the naphthalene group.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions, leading to the formation of various functionalized derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include various naphthalen-1-yl-substituted azetidine derivatives, which can be further functionalized for specific applications .
Applications De Recherche Scientifique
3-(Naphthalen-1-yl)azetidine has several scientific research applications:
Mécanisme D'action
The mechanism of action of 3-(Naphthalen-1-yl)azetidine involves several molecular targets and pathways:
Anti-inflammatory and Antioxidant Effects: The compound upregulates superoxide dismutase and catalase activity, increases glutathione levels, and enhances mitochondrial ATP production.
Neuroprotection: It inhibits apoptotic damage, modulates inflammation, scavenges free radicals, and improves energy metabolism in the brain.
Comparaison Avec Des Composés Similaires
Similar Compounds
Azetidine: A four-membered ring compound with similar structural properties but lacking the naphthalene group.
Naphthalene Derivatives: Compounds with a naphthalene group but different substituents on the ring.
Uniqueness
3-(Naphthalen-1-yl)azetidine is unique due to the combination of the azetidine ring and the naphthalene group, which imparts distinct chemical and biological properties. This combination allows for specific interactions with molecular targets and pathways, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C13H13N |
|---|---|
Poids moléculaire |
183.25 g/mol |
Nom IUPAC |
3-naphthalen-1-ylazetidine |
InChI |
InChI=1S/C13H13N/c1-2-6-12-10(4-1)5-3-7-13(12)11-8-14-9-11/h1-7,11,14H,8-9H2 |
Clé InChI |
WKNNXJJYQUMULW-UHFFFAOYSA-N |
SMILES canonique |
C1C(CN1)C2=CC=CC3=CC=CC=C32 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


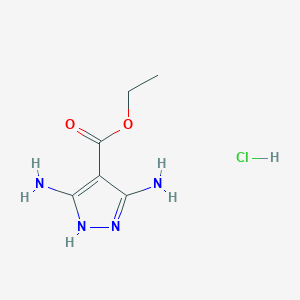
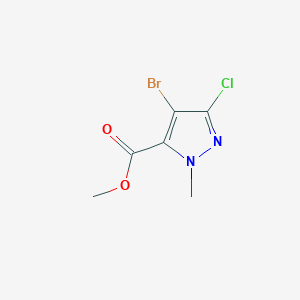
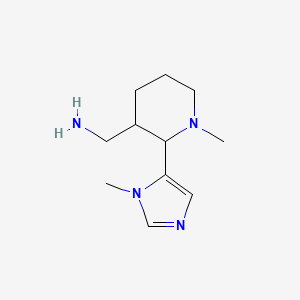
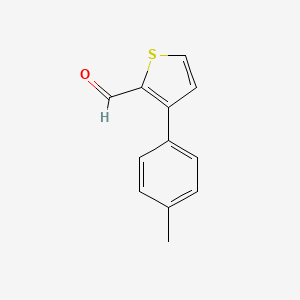
![3-(5-Fluoro-1H-benzo[d]imidazol-1-yl)-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B15279467.png)
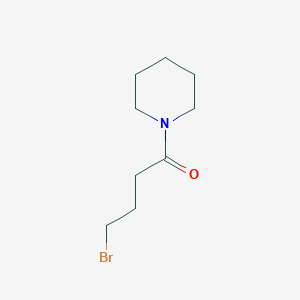

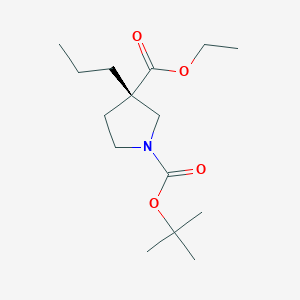
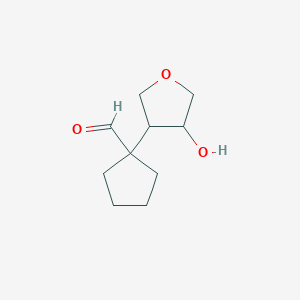
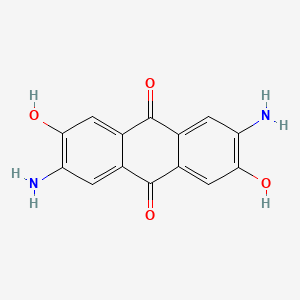
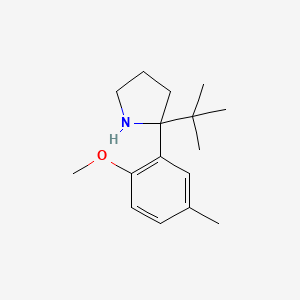
![(1-isobutyl-6-methyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol](/img/structure/B15279541.png)
![Methyl 2,7-diazaspiro[4.4]nonane-1-carboxylate](/img/structure/B15279544.png)
